molecular formula C15H20ClNO2 B2401904 Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride CAS No. 2503155-25-5

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

Cat. No.: B2401904
CAS No.: 2503155-25-5
M. Wt: 281.78
InChI Key: KOZPRJVBEUWLJM-PTJPHFKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[221]heptane-2-carboxylate;hydrochloride is a bicyclic compound with a unique structure that includes a benzyl group and an aminobicycloheptane core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism by which Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both a benzyl group and an aminobicycloheptane core. This combination of features makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H/t11-,12+,13+,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZPRJVBEUWLJM-PTJPHFKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.